N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with a molecular formula of C26H26N4O3S and a molecular weight of 474.586 g/mol . This compound is known for its unique structural features, which include a benzyloxy group, a methoxyphenyl group, and a benzimidazole moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves several steps:
Formation of the hydrazide: The initial step involves the reaction of an appropriate benzimidazole derivative with thioacetic acid to form the corresponding thioamide.
Condensation reaction: The thioamide is then reacted with hydrazine hydrate to form the hydrazide.
Schiff base formation: The final step involves the condensation of the hydrazide with 3-(benzyloxy)-4-methoxybenzaldehyde under acidic conditions to form the desired product.
Chemical Reactions Analysis
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
N’-{(E)-[3-ethoxy-4-hydroxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: This compound has an ethoxy group instead of a benzyloxy group and a hydroxy group instead of a methoxy group.
The uniqueness of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide lies in its specific substitution pattern, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C26H26N4O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H26N4O3S/c1-3-30-22-12-8-7-11-21(22)28-26(30)34-18-25(31)29-27-16-20-13-14-23(32-2)24(15-20)33-17-19-9-5-4-6-10-19/h4-16H,3,17-18H2,1-2H3,(H,29,31)/b27-16+ |
InChI Key |
CWHLQKYMEQDVPV-JVWAILMASA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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